3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

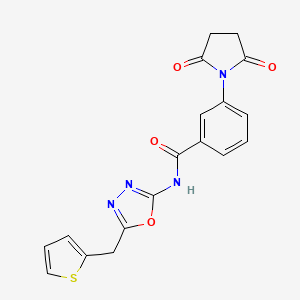

This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a thiophen-2-ylmethyl group at position 3. Additionally, the benzamide moiety is modified at position 3 with a 2,5-dioxopyrrolidin-1-yl (succinimide) group.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S/c23-15-6-7-16(24)22(15)12-4-1-3-11(9-12)17(25)19-18-21-20-14(26-18)10-13-5-2-8-27-13/h1-5,8-9H,6-7,10H2,(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXVXBPNEUUEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound incorporates a benzamide structure linked to an oxadiazole moiety through a dioxopyrrolidine group. The unique structural features of this compound suggest it may interact with various biological targets, particularly within the central nervous system.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 372.41 g/mol. Its structure includes:

- Benzamide core : A common scaffold in medicinal chemistry.

- Oxadiazole moiety : Known for its diverse biological properties.

- Dioxopyrrolidine unit : Suggests potential for modulation of neurological pathways.

Anticonvulsant Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant anticonvulsant activity. This activity has been attributed to the modulation of sodium and calcium currents in neuronal cells and antagonism of TRPV1 receptors, which are implicated in pain and seizure pathways .

Antinociceptive Effects

Research suggests that this compound may also possess antinociceptive properties. In animal models, it has shown efficacy in reducing pain responses, potentially through central nervous system mechanisms. The compound's ability to modulate pain pathways indicates its potential utility in pain management therapies .

The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, the following interactions have been proposed:

- TRPV1 Receptor Modulation : Inhibition of TRPV1 may lead to decreased neuronal excitability and reduced pain signaling.

- Sodium Channel Interaction : The compound may stabilize inactive states of sodium channels, preventing excessive neuronal firing associated with seizures .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Notable Structural Features |

|---|---|---|---|

| Compound A | Moderate | High | Contains thiophene |

| Compound B | High | Moderate | Lacks oxadiazole |

| This compound | High | High | Unique dioxopyrrolidine |

Case Studies

Several case studies have evaluated the pharmacological profiles of compounds within the same class:

- Study on Anticonvulsant Efficacy : In a study involving various animal seizure models (maximal electroshock and pentylenetetrazole), compounds similar to this benzamide demonstrated protective effects against induced seizures with effective doses ranging from 60 mg/kg to 75 mg/kg .

- Pain Management Trials : In formalin-induced pain models, compounds exhibiting similar structural features showed significant reductions in pain scores compared to controls, confirming their potential as analgesics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. In particular, studies have demonstrated that derivatives of oxadiazoles can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antimicrobial activity is often evaluated using methods like disc diffusion assays, which measure the effectiveness of the compounds against these pathogens.

Anticancer Properties

Recent investigations into similar oxadiazole derivatives have shown promising anticancer activity. For instance, compounds synthesized from related structures were tested against glioblastoma cell lines, revealing substantial cytotoxic effects . The mechanism often involves the induction of apoptosis in cancer cells, suggesting that the compound may also possess similar properties due to its structural similarities.

Anti-Diabetic Potential

The compound's structural components may also contribute to anti-diabetic effects. Studies involving related oxadiazole derivatives have shown that they can lower glucose levels in diabetic models . This suggests a potential for developing therapeutic agents targeting diabetes through mechanisms involving insulin sensitivity or glucose metabolism.

Synthesis and Characterization

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Evaluation : A study assessed various oxadiazole derivatives for their antibacterial efficacy against standard microbial strains. The results indicated that certain derivatives exhibited significant inhibition zones comparable to established antibiotics .

- Cytotoxicity Assays : In vitro studies on glioblastoma cell lines demonstrated that specific derivatives induced cell death through apoptotic pathways, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its combination of a succinimide group, a thiophene-substituted oxadiazole, and a benzamide backbone. Below is a comparative analysis with key analogs:

*Molecular weight estimated based on structural similarity to .

Key Observations

Heterocycle Impact: The target compound’s 1,3,4-oxadiazole ring (vs. thiadiazole or thiazole in others) enhances aromaticity and metabolic stability. Thiophene vs. Furan/Phenyl: The thiophen-2-ylmethyl group in the target compound may offer greater lipophilicity compared to LMM11’s furan-2-yl group, influencing membrane permeability.

Substituent Effects :

- Succinimide Group: Present in the target compound and –6, this group is associated with enzyme inhibition (e.g., protease or reductase targets).

- Trifluoromethyl (): A bioisostere for methyl groups, it could improve metabolic stability and binding via hydrophobic interactions.

Biological Activity :

- Antifungal Activity: LMM5 and LMM11 () demonstrate that sulfamoyl and arylalkyl substituents on oxadiazole-benzamide scaffolds are critical for thioredoxin reductase inhibition.

- Enzyme Specificity: The acetylcholinesterase inhibition of thiadiazole derivatives () highlights the role of heterocycle choice in target selectivity.

Research Findings and Implications

- Structural Optimization : The target compound’s thiophene and succinimide groups position it as a candidate for antifungal or enzyme inhibition studies, building on LMM5/LMM11’s success.

- Knowledge Gaps: Limited bioactivity data for succinimide-containing analogs (–6) necessitates further in vitro testing to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

- The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting the benzoyl chloride derivative with the oxadiazol-2-amine precursor under anhydrous conditions, often using DMF or dichloromethane as solvents .

- Heterocycle formation : The oxadiazole ring is synthesized via cyclization of thiosemicarbazide intermediates under reflux in ethanol or DMF .

- Functionalization : Introducing the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution, requiring precise pH and temperature control .

Q. How can the structural integrity of this compound be validated?

- Spectroscopic techniques :

- NMR : Confirm the presence of the pyrrolidine dione (δ 2.5–3.5 ppm for CH₂ groups) and oxadiazole (δ 8.0–8.5 ppm for aromatic protons) .

- IR : Detect carbonyl stretches (1650–1750 cm⁻¹) for amide and dione groups .

Q. What are the primary structural features influencing its reactivity?

- Electron-deficient oxadiazole : Participates in nucleophilic substitutions or metal-catalyzed cross-couplings .

- Pyrrolidine dione : Acts as a hydrogen-bond acceptor, enhancing solubility and interaction with biological targets .

- Thiophene moiety : Facilitates π-π stacking in protein binding or material applications .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the oxadiazole core?

- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst loading .

- Case study : Refluxing in DMF with NaH increased oxadiazole cyclization yields from 60% to 85% compared to ethanol .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

- Mechanistic profiling : Use enzymatic assays (e.g., enzyme inhibition kinetics) to differentiate nonspecific binding from target-specific interactions. For example, thiophene-containing analogs show variable antimicrobial activity due to membrane permeability differences .

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide) using docking studies or crystallographic data .

Q. How can the compound’s stability under physiological conditions be assessed?

- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products (e.g., hydrolysis of the oxadiazole ring) .

- Plasma stability assays : Incubate with human plasma and monitor half-life using LC-MS/MS .

Q. What methods elucidate its mechanism of action in anticancer studies?

- Target identification : Use pull-down assays with biotinylated analogs to isolate interacting proteins (e.g., kinases or DNA repair enzymes) .

- Cellular pathway analysis : Perform RNA-seq or phosphoproteomics on treated cancer cells to map apoptosis/autophagy pathways .

Methodological Recommendations

- Controlled synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or oxadiazole moieties .

- Analytical rigor : Combine orthogonal techniques (e.g., NMR, HRMS, X-ray) for unambiguous structural confirmation .

- Biological assays : Include positive controls (e.g., doxorubicin for anticancer studies) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.